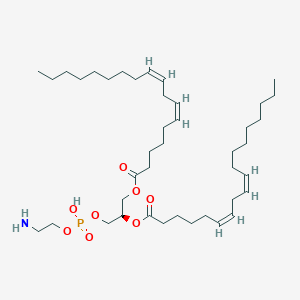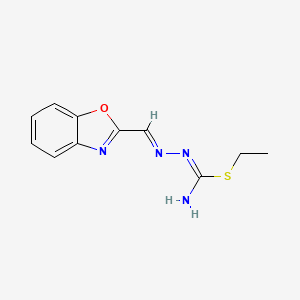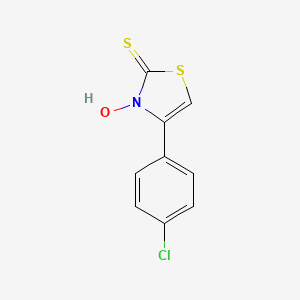
Glucose oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-2,3,4,5,6-pentahydroxyhexanal oxime is a pentol consisting of 1-(hydroxyimino)hexane with five hydroxy substituents placed at positions 2, 3, 4, 5 and 6. It is an aliphatic aldoxime, a pentol and an aldohexose derivative.
Scientific Research Applications
Enzymatic Characteristics and Production
Glucose oxidase is an enzyme that catalyzes the oxidation of beta-D-glucose to gluconic acid, using molecular oxygen as an electron acceptor and producing hydrogen peroxide. It is extensively utilized in various industries such as chemical, pharmaceutical, food, beverage, clinical chemistry, and biotechnology. The enzyme is produced through fermentation and recombinant methods, and there are various techniques for its purification. Understanding its kinetics, stability, and characterization is essential, and immobilized preparations of glucose oxidase have notable applications in these sectors (Bankar et al., 2009).
Biosensors and Glucose Monitoring
Glucose oxidase plays a crucial role in the development of biosensors for glucose monitoring. Techniques such as colorimetric analysis, electrochemical sensors, and high-throughput assays using nanoparticles have been explored for detecting glucose in various mediums. These approaches offer significant advantages in terms of sensitivity, specificity, and potential for large-scale application in clinical and non-clinical settings (Trinder, 1969), (Yee et al., 2019).
Cancer Therapy and Diagnosis
Recent studies have shown the potential of glucose oxidase in cancer therapy and diagnosis. Its ability to catalyze glucose oxidation and produce gluconic acid and hydrogen peroxide can be used to alter the tumor microenvironment, leading to hypoxia, increased acidity, and oxidative stress. These changes can enhance the effectiveness of various cancer therapies. Additionally, glucose oxidase-based biosensors are being developed for cancer biomarker detection (Fu et al., 2019), (Fu et al., 2018).
Industrial and Medical Diagnostics
Glucose oxidase is invaluable in the food industry for improving color and taste, extending shelf life, and in medical diagnostics for glucose testing in biological solutions such as blood and urine. Its widespread commercial applications are supported by ongoing studies on its structure, function, and recombinant production (Khatami et al., 2021).
properties
CAS RN |
608-81-1 |
|---|---|
Product Name |
Glucose oxime |
Molecular Formula |
C6H13NO6 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(6E)-6-hydroxyiminohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1+ |
InChI Key |
FQDOAQMGAIINEJ-LJVFLWCUSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](/C=N/O)O)O)O)O)O |
SMILES |
C(C(C(C(C(C=NO)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=NO)O)O)O)O)O |
synonyms |
glucosoxime |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![TG(16:1(9Z)/16:1(9Z)/18:0)[iso3]](/img/structure/B1241158.png)

![(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum](/img/structure/B1241161.png)

![3-(1H-benzimidazol-2-yl)-1-[4-(2,4-dimethylphenyl)-1-piperazinyl]-1-propanone](/img/structure/B1241163.png)





![4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-YL)-ethyl]-piperidin-4-OL (structural mix)](/img/structure/B1241174.png)
![N-[3-(3-chloro-2-methylphenyl)oxatriazol-3-ium-5-yl]-4-methoxybenzenesulfonamide](/img/structure/B1241175.png)
![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1241177.png)